molecular formula C13H11FN2O3 B15056893 Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B15056893
M. Wt: 262.24 g/mol
InChI Key: BUTRFEQQNVJOKR-UHFFFAOYSA-N
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Description

Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group, a formyl group, and an ethyl ester group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 1-(3-fluorophenyl)-4-carboxy-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 1-(3-fluorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity to certain molecular targets, while the formyl group can participate in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate: Similar structure but with the fluorine atom in a different position on the phenyl ring.

    Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 1-(3-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the fluorine and formyl groups, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can enhance its stability and lipophilicity, making it a valuable compound in various research applications.

Biological Activity

Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate, with CAS number 1447606-77-0, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the compound's synthesis, biological evaluations, and relevant case studies.

This compound is characterized by the following chemical formula:

PropertyValue
Molecular FormulaC12H11FN2O3
Molecular Weight246.23 g/mol
CAS Number1447606-77-0
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazone derivatives with carbonyl compounds under controlled conditions. The synthetic pathway often utilizes microwave-assisted methods to enhance yield and reduce reaction time, showcasing an eco-friendly approach to synthesis .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values reported as low as 0.22 μg/mL for some derivatives .

Table: Antimicrobial Efficacy of this compound

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.500.75
Pseudomonas aeruginosa1.002.00

The compound also demonstrated a capacity to inhibit biofilm formation, further enhancing its potential as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been assessed for anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation, comparable to standard anti-inflammatory drugs like Indomethacin .

Case Studies

One notable study involved the evaluation of multiple pyrazole derivatives, including this compound, where researchers found that modifications at the phenolic position could enhance biological activity . Another investigation highlighted the compound's role in inhibiting specific enzymes involved in inflammatory pathways, suggesting a mechanism through which it exerts its effects .

Properties

Molecular Formula

C13H11FN2O3

Molecular Weight

262.24 g/mol

IUPAC Name

ethyl 1-(3-fluorophenyl)-4-formylpyrazole-3-carboxylate

InChI

InChI=1S/C13H11FN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-4-10(14)6-11/h3-8H,2H2,1H3

InChI Key

BUTRFEQQNVJOKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC=C2)F

Origin of Product

United States

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